molecular formula C17H25F3N2 B2994888 1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 743399-07-7

1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B2994888
CAS No.: 743399-07-7
M. Wt: 314.396
InChI Key: XFJMYVIQQRIHKS-UHFFFAOYSA-N
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Description

1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound with the molecular formula C17H25F3N2. It is a member of the piperazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity .

Preparation Methods

The synthesis of 1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with hexyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction . Industrial production methods may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, leading to modulation of receptor activity. This can result in various biological effects, such as changes in neurotransmitter levels and alterations in cellular signaling pathways .

Comparison with Similar Compounds

1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced chemical stability and potential biological activities due to the presence of the trifluoromethyl group.

Properties

IUPAC Name

1-hexyl-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F3N2/c1-2-3-4-5-9-21-10-12-22(13-11-21)16-8-6-7-15(14-16)17(18,19)20/h6-8,14H,2-5,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJMYVIQQRIHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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